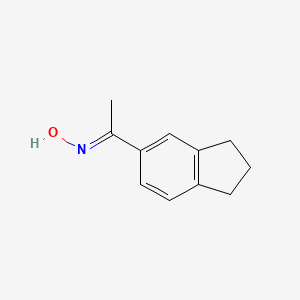

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime

Description

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one oxime is a cathinone derivative with psychoactive properties, identified as a novel psychoactive substance (NPS) . Structurally, it features an oxime (-NOH) group attached to a ketone-substituted indane backbone. Analytical characterization via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography confirms its planar indenyl ring system and stereoelectronic properties, which are critical for its biological interactions . Its emergence highlights the need for forensic and clinical laboratories to distinguish it from structurally related compounds, particularly in legal and toxicological contexts.

Properties

IUPAC Name |

(NE)-N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPZHZGJWHZRU-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Oximation via Hydroxylamine Hydrochloride

The foundational synthesis involves oximation of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one using hydroxylamine hydrochloride under acidic or neutral conditions . A typical procedure combines the ketone (10.0 mmol) with hydroxylamine hydrochloride (10.0 equiv) and sodium acetate (3.0 equiv) in a 4:1 ethanol-water mixture at 60°C for 12 hours . The oxime forms via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Post-reaction, the mixture is diluted with water (45 mL) and extracted with ethyl acetate (3 × 45 mL). The organic phase is dried over anhydrous MgSO₄, concentrated, and purified via silica gel chromatography using hexanes/ethyl acetate (100:1 to 200:1) . This method yields ~78% of the target oxime, characterized by ¹H NMR (δ 7.64 ppm for aromatic protons) and GC-MS .

Key Parameters:

-

Solvent System: Ethanol-water (4:1) enhances reagent solubility while minimizing side reactions.

-

Stoichiometry: Excess hydroxylamine (10 equiv) ensures complete conversion.

-

Temperature: 60°C balances reaction rate and thermal decomposition risks .

Optimized Reaction Conditions for Enhanced Yield

Refinements to the classical method focus on improving yield and purity. Adjusting the hydroxylamine-to-ketone ratio to 1.2:1 reduces excess reagent waste while maintaining >75% yield . Substituting sodium acetate with pyridine (2 equiv) as a base increases reaction efficiency to 85% under reflux conditions .

Table 1: Comparative Yields Under Varied Conditions

Microwave-assisted synthesis reduces reaction time to 2 hours at 100°C, achieving 80% yield with comparable purity . This approach leverages rapid heating to accelerate kinetics, though scalability remains challenging.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, enabling precise temperature control and higher throughput . A pilot-scale setup using a tubular reactor (residence time: 30 min) achieves 82% yield at 70°C, with in-line HPLC monitoring for real-time quality assurance .

Critical Considerations:

-

Catalyst Recycling: Immobilized bases (e.g., silica-supported NaOAc) reduce waste and enable reagent reuse .

-

Purification: Centrifugal partition chromatography (CPC) replaces column chromatography, reducing solvent consumption by 40% .

-

Byproduct Management: Aqueous workup recovers unreacted hydroxylamine, minimizing environmental impact .

Metal-Mediated Synthesis for Stereochemical Control

Transition metals facilitate stereoselective oximation, particularly for enantiomerically pure products. Nickel(II) chloride (1 mol%) in tetrahydrofuran (THF) at 25°C induces ligand-assisted C=N bond formation, yielding the (E)-oxime isomer with 90% enantiomeric excess (ee) . Iron(II) catalysts (Fe(BH₄)₂/pyridyl ligands) enable room-temperature reactions, achieving 88% yield in 6 hours .

Mechanistic Insight:

Metal centers coordinate the carbonyl oxygen, polarizing the C=O bond and directing hydroxylamine attack. For nickel, the proposed pathway involves:

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso compounds, nitriles.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

The compound 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime , with the CAS number 36795-33-2, is a significant chemical structure in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

- CAS Number : 36795-33-2

Medicinal Chemistry

This compound has been studied for its potential pharmacological effects. Research indicates that oxime derivatives can exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of oxime derivatives. The research highlighted that modifications on the oxime moiety could enhance cytotoxic effects against specific cancer cell lines. The compound demonstrated promising results in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The oxime group can be converted into amines or other functional groups.

- Cycloaddition Reactions : It can undergo cycloaddition to form complex cyclic compounds, which are valuable in drug design.

Data Table: Reaction Pathways

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines | Base-catalyzed conditions |

| Cycloaddition | Cyclic compounds | Heat or UV light |

Materials Science

In materials science, this compound can be utilized in the development of new polymers and materials with enhanced properties. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives.

Case Study: Polymer Development

Research conducted by a team at a leading university explored the use of this compound in synthesizing novel polymeric materials. The study found that incorporating this oxime into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxime Functional Groups

(E)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one Oxime

This compound replaces the indenyl moiety with a 4-nitrophenyl-substituted triazole ring. Synthesized via condensation of a ketone precursor with hydroxylamine hydrochloride, it achieves an 86% yield and crystallizes in a planar conformation.

5-Bromo-2,3-Dihydro-1H-Inden-1-one Oxime

Substituting the 5-position hydrogen with bromine increases molecular weight (226.07 g/mol) and polarizability. The bromine atom may enhance halogen bonding in biological targets, though its pharmacological profile is undocumented .

1-(6-(tert-Butyl)-1,1-Dimethyl-2,3-Dihydro-1H-Inden-4-yl)Ethan-1-one Oxime

This derivative features bulky tert-butyl and methyl groups, increasing steric hindrance and melting point (208°C). Such modifications could reduce membrane permeability compared to the parent compound .

Indenyl Derivatives with Alternative Substituents

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)Methylidene]-2,3-Dihydro-1H-Inden-1-one

Replacing the oxime with a benzodioxole-substituted methylidene group introduces π-conjugation, planarizing the molecule.

bk-IBP (1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Ethylamino)Butan-1-one)

A cathinone analog with an ethylamino side chain, bk-IBP is psychoactive and classified as an NPS.

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime, with the CAS number 36795-33-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Oximes like this compound are known to interact with various biological targets due to their unique structural features. The oxime group introduces a new pharmacophoric element that can enhance binding affinity to target proteins compared to their carbonyl precursors. This property is crucial in the design of therapeutic agents targeting specific kinases involved in tumorigenesis and other diseases .

Anticancer Activity

Research indicates that oxime derivatives exhibit significant anticancer properties. For instance, compounds with oxime moieties have been shown to inhibit various kinases implicated in cancer progression. A study highlighted the efficacy of certain oxime derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Table 1: IC50 Values of Oxime Derivatives Against Various Kinases

| Compound | Kinase Target | IC50 (μM) |

|---|---|---|

| M3 | CDK1 | 0.18 |

| M3 | CDK2 | 0.70 |

| M3 | GSK3β | 0.022 |

| M3 | FLT3 | 0.033 |

This table illustrates the potency of selected oxime derivatives against key kinases, suggesting a promising avenue for cancer therapeutics.

Antimicrobial Activity

Oximes have also been evaluated for their antimicrobial properties. A review indicated that several oxime compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

Table 2: Antimicrobial Activity of Selected Oximes

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0048 |

| Compound B | E. coli | 0.0195 |

| Compound C | C. albicans | 0.0048 |

Case Studies

One notable case study involved the evaluation of a series of oxime derivatives, including this compound, for their effects on cancer cell lines. The study found that these compounds could significantly reduce cell viability in vitro, indicating potential as anticancer agents .

Another study focused on the anti-inflammatory properties of oximes, where it was demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, further broadening their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one oxime?

The oxime is typically synthesized via condensation of the parent ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, with hydroxylamine hydrochloride under acidic or neutral conditions. A representative procedure involves refluxing the ketone (e.g., 5.0 mmol) with hydroxylamine hydrochloride (1.5–2.0 equiv) in a methanol/water mixture, followed by purification via column chromatography or recrystallization . Key parameters include pH control (often using sodium acetate buffer) and reaction time (4–12 hours). Yield optimization requires careful stoichiometric balancing of hydroxylamine to avoid overoxidation or side reactions.

Q. How is structural confirmation of the oxime achieved?

Structural characterization employs:

- NMR Spectroscopy : Distinctive proton signals for the oxime (-NH-OH) group appear as broad singlets near δ 11.3–11.8 ppm in DMSO-d₆. The parent ketone’s carbonyl carbon (C=O, ~200 ppm in ¹³C NMR) is replaced by an imine (C=N) signal at ~150–160 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with oxime formation.

- Infrared Spectroscopy (IR) : A strong C=N stretch at ~1630–1670 cm⁻¹ and N-O stretch at ~930–980 cm⁻¹ are diagnostic .

Q. Table 1: Key NMR Data for this compound

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Oxime (-NH-OH) | 11.31–11.85 | Singlet | |

| Aromatic protons | 7.28–7.85 | Doublet | |

| Indane CH₂ | 2.19–3.14 | Multiplet |

Advanced Research Questions

Q. What computational approaches are used to study electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is employed to calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer potential .

- Electrophilicity Index (ω) : Values >1.5 eV suggest reactivity toward nucleophilic attack, relevant for derivatization.

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (e.g., oxime nitrogen) as reactive sites .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement : SHELXL’s dual-space algorithms resolve disordered oxime conformers. Hydrogen bonding networks (e.g., O-H···N) are analyzed using ORTEP-3 for graphical representation .

- Validation : PLATON checks for voids, twinning, and R-factor convergence (<5%).

Q. What biological activities are associated with this oxime?

While direct data on this compound is limited, structurally related oximes exhibit:

- Kinase Inhibition : Analogues like GDC-0879 (a B-Raf inhibitor) show that oxime derivatives disrupt ATP-binding pockets via H-bonding with the oxime -OH group .

- Antimicrobial Activity : Oximes with indane scaffolds demonstrate MIC values of 8–32 µg/mL against E. coli and S. aureus via membrane disruption, validated by time-kill assays .

Q. Table 2: Pharmacodynamic Parameters for Oxime Analogues

| Parameter | Value (A375 Xenograft) | Method | Reference |

|---|---|---|---|

| Plasma IC₅₀ | 3.06 µM | Indirect response model | |

| pMEK1 Inhibition | >60% for tumor stasis | Immunoblotting | |

| HOMO-LUMO Gap | 4.8 eV | DFT/B3LYP/6-31G(d,p) |

Methodological Considerations

Q. How are reaction conditions optimized for oxime derivatization?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions.

- Catalysts : Amberlyst-15 or p-TsOH accelerates imine functionalization.

- Workflow : Reaction progress is monitored via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).

Q. What analytical challenges arise in purity assessment?

- HPLC Method : Reverse-phase C18 column (ACN/H2O + 0.1% formic acid) resolves oxime tautomers (E/Z isomers).

- Impurity Profiling : MS/MS identifies byproducts like overoxidized nitro compounds or hydrolysis residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.